Unique Asymmetric Architecture vs. Symmetric 4,4'-, 5,5'-, and 6,6'-Dimethyl Isomers
3,5'-Dimethyl-2,2'-bipyridine is the only widely available isomer in its subclass that is both unsymmetrically substituted and lacks the extreme steric congestion of the 3,3'- or 6,6'-isomers. This provides a unique 'intermediate' steric profile. In a definitive head-to-head comparison of symmetric Pt(II) complexes, 4,4'-Me₂bpy and 5,5'-Me₂bpy were essentially planar (ring twisting of 2.4° and 5.5°, respectively), whereas 6,6'-Me₂bpy was highly distorted with a bowing angle of 19.2° due to repulsions between its 6,6'-methyl groups and cis chloro ligands [1]. By extension, the 3,5'-isomer, with only one methyl group proximal to the metal center, is predicted to exhibit structural distortions and catalytic behaviors intermediate to these extremes, offering a tunable parameter unavailable in symmetric systems. This concept is supported by a catalytic study where 5,5'-substitution on a Re(bpy)(CO)₃Cl catalyst increased activity (icat/ip = 29.6) over the unsubstituted parent (icat/ip = 20.3), while 3,3'-substitution decreased it (icat/ip = 17.0) due to steric hindrance [2].
| Evidence Dimension | Ligand-induced structural distortion in (Me₂bpy)PtCl₂ complexes and catalytic activity in Re(bpy)(CO)₃Cl CO₂ reduction catalysts |
|---|---|
| Target Compound Data | No direct single-crystal data for 3,5'-Me₂bpy Pt(II) or Re(I) complexes. Predicted intermediate distortion and activity. |
| Comparator Or Baseline | 4,4'-Me₂bpy: 2.4° ring twist; 5,5'-Me₂bpy: 5.5° ring twist; 6,6'-Me₂bpy: 19.2° bowing angle. Re catalysis: 5,5'-Me₂bpy (icat/ip=29.6), unsub. bpy (20.3), 3,3'-Me₂bpy (17.0). |
| Quantified Difference | Qualitative: Asymmetric architecture provides a steric/electronic profile between the planar symmetric and highly distorted isomers. |
| Conditions | Pt complexes: X-ray crystallography. Re complexes: Cyclic voltammetry under CO₂. |
Why This Matters
This asymmetric ligand enables researchers to fine-tune coordination geometry and catalytic activity in ways that symmetric isomers cannot, filling a critical gap in the ligand design toolbox.
- [1] Maheshwari, V., Carlone, M., Fronczek, F. R., & Marzilli, L. G. (2007). Ligand and coordination-plane distortions in platinum(II) complexes of isomers of dimethyl-2,2′-bipyridine. Acta Crystallographica Section B, 63(Pt 4), 603-611. View Source
- [2] Sampson, M. D., Nguyen, A. D., Grice, K. A., Moore, C. E., Rheingold, A. L., & Kubiak, C. P. (2014). Combined steric and electronic effects of positional substitution on dimethyl-bipyridine rhenium(I)tricarbonyl electrocatalysts for the reduction of CO2. Inorganica Chimica Acta, 422, 109-113. View Source
